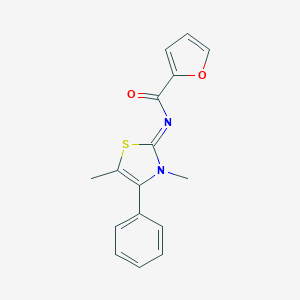
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide, also known as DMPT, is a compound that has gained significant attention in the scientific community due to its various biological effects. DMPT is a synthetic organic compound that has a molecular weight of 261.34 g/mol and a chemical formula of C14H14N2OS. DMPT is a yellowish powder that is soluble in water and ethanol and has a melting point of 158-160°C.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is not fully understood, but it is believed to involve the activation of the growth hormone-releasing hormone (GHRH) pathway and the inhibition of somatostatin secretion. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to increase the expression of genes involved in growth and metabolism, such as insulin-like growth factor 1 (IGF-1) and growth hormone receptor (GHR).
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several biochemical and physiological effects, including increased growth hormone secretion, enhanced feed intake, improved reproductive performance, and reduced stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to improve nutrient utilization and increase the absorption of minerals, such as calcium and phosphorus, in animals. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to improve the immune response in animals by increasing the production of cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several advantages for use in lab experiments, including its ability to improve growth performance and reproductive performance in animals, as well as its ability to reduce stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is also relatively stable and easy to administer, making it a popular choice for researchers. However, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has some limitations, including its potential to interact with other compounds and its potential to cause adverse effects at high doses.
Direcciones Futuras
Future research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide should focus on its potential applications in various animal species, including its effects on growth, reproduction, and stress response. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide and to identify potential interactions with other compounds. Future research should also explore the potential use of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide in combination with other compounds to enhance its effectiveness and reduce potential adverse effects.
Métodos De Síntesis
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is synthesized using a multi-step process that involves the condensation of 2-acetylfuran with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The resulting compound is then reacted with benzaldehyde to form N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide. The synthesis of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is a complex process that requires careful control of reaction conditions, such as temperature, pH, and reaction time, to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been extensively studied for its biological activities, including its effects on growth, reproduction, and stress response in various animal species. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to stimulate the secretion of growth hormone and increase feed intake in pigs, chickens, and fish, leading to improved growth performance. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to enhance the reproductive performance of animals, including increased sperm quality and semen production in boars and improved egg production and hatchability in chickens. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to reduce stress in animals by regulating the hypothalamic-pituitary-adrenal axis and reducing cortisol levels.
Propiedades
Nombre del producto |
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(12-7-4-3-5-8-12)18(2)16(21-11)17-15(19)13-9-6-10-20-13/h3-10H,1-2H3 |
Clave InChI |
JHDMTNMLQQZZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)

![1-{[(2-Chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine](/img/structure/B305168.png)

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B305170.png)
![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)